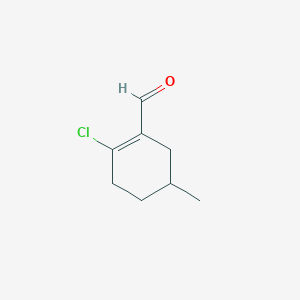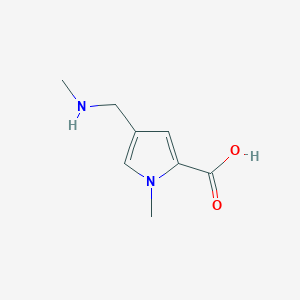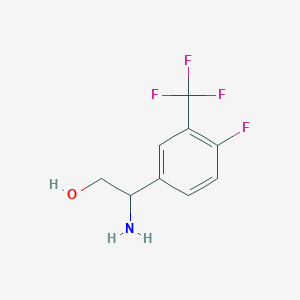
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two phenyl groups substituted with tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a chiral catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diol in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or other oxidized products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. It can also serve as a ligand in asymmetric catalysis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate or as a chiral auxiliary in drug synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in catalysis or as a pharmaceutical agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol: Lacks the tert-butyl groups, making it less sterically hindered.
(1S,2S)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol: The enantiomer of the compound , with different chiral properties.
Uniqueness
The presence of tert-butyl groups in (1R,2R)-1,2-Bis(2-(tert-butyl)phenyl)ethane-1,2-diol provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to similar compounds without such bulky substituents.
Eigenschaften
Molekularformel |
C22H30O2 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(2-tert-butylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-13-9-7-11-15(17)19(23)20(24)16-12-8-10-14-18(16)22(4,5)6/h7-14,19-20,23-24H,1-6H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
JBTUENVCTZQMSZ-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]([C@@H](C2=CC=CC=C2C(C)(C)C)O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(C(C2=CC=CC=C2C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)

![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)


![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)

![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

